8-Allyl-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
8-Allyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. It is characterized by the presence of an allyl group attached to the eighth position of the tetrahydroquinoline ring system. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:
Formation of Tetrahydroquinoline Core: The core tetrahydroquinoline structure can be synthesized through the reduction of quinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Allylation Reaction: The allyl group is introduced through an allylation reaction, which involves the reaction of the tetrahydroquinoline core with allyl halides (e.g., allyl chloride) in the presence of a base such as triethylamine.
Acidification: The final step involves the conversion of the resulting compound to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Allyl-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivatives.
Reduction: Reduction reactions can further reduce the compound to simpler structures.
Substitution: Substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Quinoline derivatives
Reduction: Simpler hydroquinoline structures
Substitution: Derivatives with different functional groups
Scientific Research Applications
8-Allyl-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-Allyl-1,2,3,4-tetrahydroquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
8-Allyl-1,2,3,4-tetrahydroquinoline hydrochloride is compared with other similar compounds, such as:
Quinoline: A closely related compound with similar biological activities.
Tetrahydroquinoline derivatives: Other derivatives of tetrahydroquinoline with varying substituents.
Uniqueness: this compound is unique due to its specific structural features, which contribute to its distinct chemical and biological properties.
List of Similar Compounds
Quinoline
Tetrahydroquinoline derivatives
Other allyl-substituted tetrahydroquinolines
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
8-prop-2-enyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-5-10-6-3-7-11-8-4-9-13-12(10)11;/h2-3,6-7,13H,1,4-5,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQKYVUCHGVWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1NCCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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